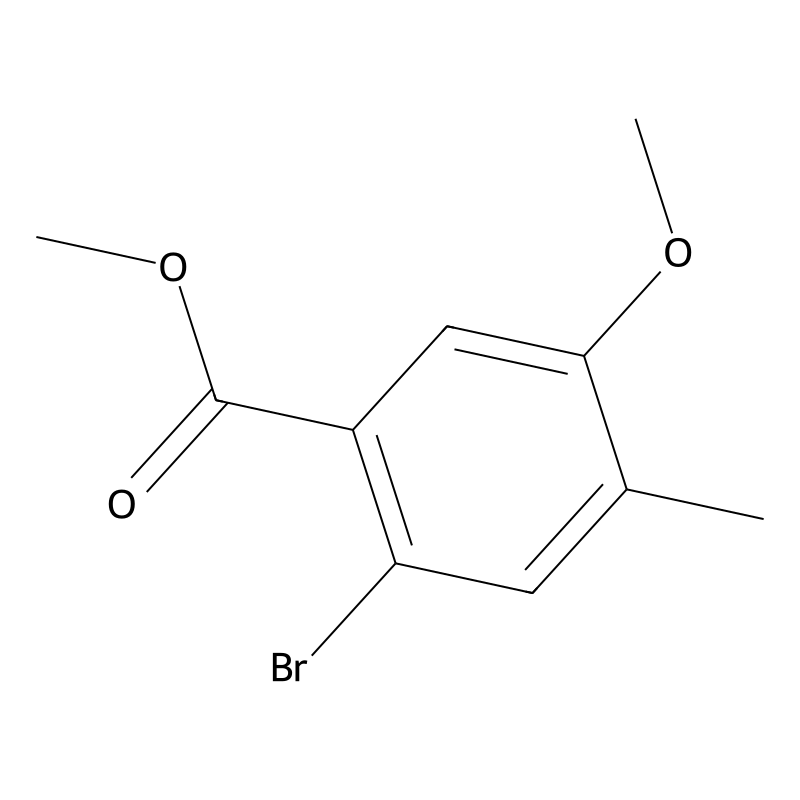Methyl 2-bromo-5-methoxy-4-methylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 2-bromo-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₃. It features a bromine atom, a methoxy group, and a methyl group attached to a benzoate structure, which contributes to its unique chemical properties. The presence of the bromine atom, known for its electron-withdrawing characteristics, and the methoxy group, which is electron-donating, suggests that this compound may undergo various
- Esterification: Methyl 2-bromo-5-methoxy-4-methylbenzoate can be synthesized through the esterification reaction between 2-bromo-5-methoxy-4-methylbenzoic acid and methanol in the presence of an acid catalyst. This reaction typically follows the general esterification mechanism:
- Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, leading to different derivatives of the compound.
- Reduction Reactions: The methoxy group can be subject to reduction under specific conditions, potentially altering the compound's biological activity.
While detailed synthesis methods for methyl 2-bromo-5-methoxy-4-methylbenzoate are scarce, general synthetic approaches include:
- Esterification: As previously mentioned, reacting 2-bromo-5-methoxy-4-methylbenzoic acid with methanol.
- Bromination: Starting from 5-methoxy-4-methylbenzoic acid, bromination can be performed using bromine or brominating agents to introduce the bromine substituent at the desired position.
- Functional Group Manipulation: Existing derivatives can be modified through selective functional group transformations.
Methyl 2-bromo-5-methoxy-4-methylbenzoate has potential applications in:
- Pharmaceuticals: Its biological activity may be harnessed in drug development.
- Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides due to their biological activities.
- Chemical Intermediates: It can serve as a precursor in synthesizing more complex organic molecules.
Methyl 2-bromo-5-methoxy-4-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Methyl 5-bromo-2-hydroxy-4-methoxybenzoate | 39503-52-1 | 0.92 | Hydroxy group instead of methyl |
| Methyl 4-bromo-3-methoxybenzoate | 17100-63-9 | 0.98 | Different substitution pattern |
| Methyl 2-(benzyloxy)-4-bromobenzoate | 1228095-06-4 | 0.92 | Contains a benzyloxy substituent |
| Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | 0.93 | Hydroxy group at a different position |
| Methyl 4-bromo-3,5-dimethoxybenzoate | 26050-64-6 | 0.93 | Additional methoxy group |
These comparisons highlight the uniqueness of methyl 2-bromo-5-methoxy-4-methylbenzoate due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








